N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline
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Overview
Description
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-aminothiazole under acidic conditions to form the thiazole ring. Finally, the ethoxyaniline group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the ethoxyaniline moiety provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C21H23ClN2OS |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23ClN2OS/c1-5-25-18-12-10-17(11-13-18)23-20-24(21(2,3)4)19(14-26-20)15-6-8-16(22)9-7-15/h6-14H,5H2,1-4H3 |
InChI Key |
OMYZEVXTUCZAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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